2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate is a complex organic compound that combines a chromenone core with a methoxyphenyl group and a fluorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the chromenone core in the presence of a Lewis acid catalyst like aluminum chloride.
The final step involves the sulfonation of the methoxyphenyl-chromenone intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate.
Reduction: 2-(4-methoxyphenyl)-4-hydroxy-4H-chromen-3-yl 4-fluorobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of ectonucleotidases, preventing the hydrolysis of nucleotides like ATP. This inhibition can modulate various physiological processes, including inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate is unique due to the combination of its methoxyphenyl and fluorobenzenesulfonate moieties, which confer specific chemical properties and biological activities. The presence of the fluorine atom enhances its stability and reactivity compared to its chlorine analog .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO6S/c1-27-16-10-6-14(7-11-16)21-22(20(24)18-4-2-3-5-19(18)28-21)29-30(25,26)17-12-8-15(23)9-13-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXBLBKBIWNBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.